molecular formula C9H11FN2O B1324264 3-Amino-3-(4-fluoro-phenyl)-propionamide CAS No. 771527-88-9

3-Amino-3-(4-fluoro-phenyl)-propionamide

Cat. No. B1324264
M. Wt: 182.19 g/mol
InChI Key: CJSZVUCCALYNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(4-fluoro-phenyl)-propionamide, also known as 3-amino-3-4-fluorophenyl propanoic acid, is a chemical compound with the molecular formula C9H10FNO2 . It has a molecular weight of 183.182 g/mol .


Molecular Structure Analysis

The InChI Key of 3-Amino-3-(4-fluoro-phenyl)-propionamide is CPGFMWPQXUXQRX-UHFFFAOYSA-N . The SMILES string is C1=CC(=CC=C1C(CC(=O)O)N)F .


Physical And Chemical Properties Analysis

3-Amino-3-(4-fluoro-phenyl)-propionamide has a melting point of 224-228°C (dec.) . Its density is predicted to be 1.289±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

3-Amino-3-(4-fluoro-phenyl)-propionamide serves as a valuable building block in the synthesis of various compounds in medicinal chemistry. For instance, it has been used in the synthesis of N-substituted propionamide derivatives, demonstrating significant antimicrobial activities against various bacterial and fungal strains. These derivatives include N-(4-(N-arylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide and 4-(4-fluorobenzylidene)-2-(1-(6-methoxynaphthalen-2-yl)ethyl)oxazol-5(4H)-one, which show promise as potential antibacterial and antifungal agents (Helal et al., 2013).

Role in Drug Development and Cancer Research

This compound has also been involved in the development of drugs targeting specific receptors and pathways. For example, substituted propionamide derivatives have been identified as potent and selective Met kinase inhibitors, which are important in cancer therapy. These derivatives have shown efficacy in preclinical models of cancer, leading to their advancement into clinical trials (Schroeder et al., 2009).

Exploration in Neurochemistry

In neurochemistry, derivatives of 3-Amino-3-(4-fluoro-phenyl)-propionamide have been explored for their potential as ligands for brain receptors. For instance, arylpropylsulphonamides, related to this compound, have been investigated as α-amino-3-hydroxy-5-methyl-4-isoxazolpropionic acid (AMPA) receptor ligands. These studies aim to develop novel radiotracers for cerebral imaging, contributing to the understanding of brain function and neurological disorders (Kronenberg et al., 2007).

Vibrational and Electronic Structure Analysis

Research involving 3-Amino-3-(4-fluoro-phenyl)-propionic acid has extended to vibrational and electronic structure analysis. Theoretical studies using ab initio and DFT methods have been conducted to understand the zwitterionic monomer and dimer structures of this compound. These studies contribute to the understanding of molecular interactions and properties, which are crucial in the design of new materials and drugs (Pallavi & Tonannavar, 2020).

Antitumor Activity Exploration

Additionally, compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from similar fluorinated benzene derivatives, have shown promise in antitumor activity, inhibiting the proliferation of certain cancer cell lines (Hao et al., 2017).

Safety And Hazards

The safety data sheet for ®-3-AMINO-3-(4-FLUORO-PHENYL)-PROPIONIC ACID indicates that it is a combustible solid . It has hazard statements H315-H319-H227, indicating that it causes skin irritation, causes serious eye irritation, and is combustible .

properties

IUPAC Name

3-amino-3-(4-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSZVUCCALYNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-Fluorophenyl)Propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.